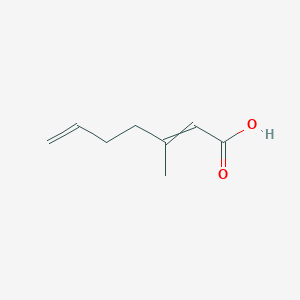

3-Methylhepta-2,6-dienoic acid

Description

3-Methylhepta-2,6-dienoic acid (C₈H₁₂O₂; molecular weight: 140.18 g/mol) is an unsaturated carboxylic acid characterized by conjugated double bonds at positions 2 and 6 and a methyl substituent at position 3. Its synthesis involves the oxidation of commercial hex-5-en-2-one, yielding a colorless oil with a 77% efficiency . The compound’s structure has been confirmed via NMR spectroscopy, revealing distinct chemical shifts for the methyl group (δ 2.17 ppm in $ ^1H \text{NMR} $) and conjugated diene system (δ 5.02–5.78 ppm) .

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-methylhepta-2,6-dienoic acid |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-7(2)6-8(9)10/h3,6H,1,4-5H2,2H3,(H,9,10) |

InChI Key |

KEHYONOPDSZDIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)O)CCC=C |

Origin of Product |

United States |

Chemical Reactions Analysis

Diels-Alder Cycloaddition

The conjugated diene system in 3-methylhepta-2,6-dienoic acid participates in Diels-Alder reactions , forming six-membered cyclic adducts. This reaction typically occurs with electron-deficient dienophiles (e.g., maleic anhydride or tetracyanoethylene) under thermal or catalytic conditions.

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | 80°C, toluene | Endo-adduct with bicyclic structure |

| Acrylonitrile | Room temperature, Lewis acid catalyst | Substituted cyclohexene derivative |

The carboxylic acid group enhances regioselectivity by polarizing the π-electron density of the diene system.

Oxidation Reactions

The compound undergoes oxidation at both the double bonds and the carboxylic acid moiety:

Double Bond Oxidation

-

Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields a monoepoxide at the more electron-rich 2,3-double bond.

-

Ozonolysis : Cleavage of the 2,3-double bond produces ketone and aldehyde fragments, identifiable via GC-MS .

Carboxylic Acid Oxidation

-

Decarboxylation occurs under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), generating CO₂ and a truncated alkene .

Catalytic Hydrogenation

-

Selective hydrogenation of the 6,7-double bond using Pd/C in ethanol yields 3-methylhept-2-enoic acid.

-

Full hydrogenation (PtO₂, high-pressure H₂) produces 3-methylheptanoic acid.

Borohydride Reduction

-

Sodium borohydride reduces the α,β-unsaturated system to form a saturated alcohol derivative, though reactivity is limited without acid catalysis.

Nucleophilic Additions

The α,β-unsaturated carboxylic acid undergoes Michael additions with nucleophiles (e.g., amines or thiols) at the β-position:

| Nucleophile | Conditions | Product |

|---|---|---|

| Benzylamine | THF, 25°C | β-Amino acid derivative |

| Ethanol | Acid catalysis | Ethyl ester via conjugate addition |

The reaction proceeds through a zwitterionic intermediate stabilized by the carboxylic acid group.

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition to form a bicyclic lactone. This reaction is solvent-dependent, with higher yields observed in non-polar media like hexane .

Biochemical Modifications

In biosynthetic studies, 3-methylhepta-2,6-dienoic acid serves as a precursor for fungal metabolites like strobilurins. Enzymatic modifications include:

-

Epoxidation by cytochrome P450 enzymes to form antifungal agents .

-

Esterification with SNAC thiolesters for targeted drug delivery .

Key Mechanistic Insights

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

| Compound Name | Molecular Formula | Substituents/Modifications | Key Structural Features |

|---|---|---|---|

| 3-Methylhepta-2,6-dienoic acid | C₈H₁₂O₂ | Methyl at C3 | Conjugated diene; linear chain |

| 5,5-Dimethylhepta-2,6-dienoic acid | C₉H₁₄O₂ | Two methyl groups at C5 | Branched chain; steric hindrance at C5 |

| 4-Ethylhepta-2,6-dienoic acid | C₉H₁₄O₂ | Ethyl at C4 | Longer alkyl substituent; increased hydrophobicity |

| (E)-3-Aryl-7-methylocta-2,6-dienoic acid | C₁₅H₁₈O₂ | Aryl group at C3; methyl at C7 | Extended conjugation; aromatic substitution |

| Adda (microcystin component) | C₂₀H₃₁NO₃ | Amino, methoxy, phenyl groups; deca-4,6-dienoic acid backbone | Complex functionality; high polarity |

Key Observations :

- Substituent Effects: Ethyl (in 4-Ethylhepta-2,6-dienoic acid) and aryl groups (in 3-Aryl-7-methylocta-2,6-dienoic acid) enhance hydrophobicity, influencing LogP and solubility .

- Functional Complexity: Adda’s amino and methoxy groups increase polarity, making it distinct from simpler dienoic acids .

Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|

| 3-Methylhepta-2,6-dienoic acid | 140.18 | ~1.2 | Moderate (carboxylic acid) |

| (E)-Hepta-2,6-dienoic acid methyl ester | 140.18 | 1.68 | Low (ester form) |

| Adda | 345.47 | ~0.5 | High (polar functional groups) |

| 4-Ethylhepta-2,6-dienoic acid | 154.19 | ~1.8 | Low |

Key Observations :

- Ester vs. Acid: The methyl ester of hepta-2,6-dienoic acid has a higher LogP (1.68) than its carboxylic acid counterpart due to reduced polarity .

- Polarity Trends: Adda’s LogP is lower than other analogs due to its amino and methoxy groups, enhancing water solubility .

Key Observations :

- Efficiency: 3-Methylhepta-2,6-dienoic acid’s synthesis is more efficient (77%) than 5,5-dimethyl derivatives (52%), likely due to reduced steric challenges .

- Complexity : Adda requires NRPS enzyme systems, reflecting its biological origin and structural complexity .

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen rearrangement is a cornerstone method for synthesizing γ,δ-unsaturated carbonyl compounds, including 3-methylhepta-2,6-dienoic acid. This-sigmatropic rearrangement transforms allyl vinyl ethers into γ,δ-unsaturated esters or acids. In a representative protocol:

-

Starting Material : Ethyl 4-methylhepta-2,6-dienoate or analogous allyl vinyl ethers.

-

Catalysts : Acetic anhydride and triethylamine in N,N-dimethylacetamide (DMA).

-

Conditions : Heating at 115–120°C for 5–6 hours under nitrogen.

The reaction proceeds via a concerted mechanism, preserving stereochemistry. The use of DMA as a polar aprotic solvent enhances reaction rates by stabilizing transition states.

Table 1: Claisen Rearrangement Parameters and Yields

| Starting Material | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 4-methylhepta-2,6-dienoate | DMA | Acetic anhydride | 115–120 | 6 | 54–62 |

| 1,1-Bis(allyloxy)propane | DMA | Maleic acid | 115–121 | 24 | 63 |

Post-reaction workup involves extraction with non-polar solvents (e.g., n-hexane) and distillation under reduced pressure to isolate the product.

Knoevenagel Condensation Approach

Methodology and Optimization

Knoevenagel condensation facilitates C–C bond formation between carbonyl compounds and active methylene groups. For 3-methylhepta-2,6-dienoic acid, this method couples α,β-unsaturated aldehydes with malonic acid derivatives:

-

Reagents : Malonic acid, morpholine (catalyst), and pyridine (base).

-

Conditions : Heating at 70–80°C for 21 hours in acetonitrile.

A critical optimization step involves using morpholine to deprotonate malonic acid, generating a nucleophilic enolate. Pyridine neutralizes HCl byproducts, preventing side reactions.

Table 2: Knoevenagel Condensation Parameters

| Aldehyde | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Methylpent-4-enal | Morpholine | Pyridine | Acetonitrile | 70–80 | 85 |

| 2-Ethylpent-4-enal | Morpholine | Pyridine | Acetonitrile | 70–80 | 87 |

Post-reaction acidification with HCl precipitates the product, which is purified via toluene extraction.

Derivatization of Hex-5-en-2-one

Stepwise Synthesis from Ketone Precursors

Hex-5-en-2-one serves as a versatile precursor. A general procedure involves:

-

Aldol Condensation : Base-catalyzed reaction with acetaldehyde to form α,β-unsaturated ketones.

-

Oxidation : Conversion of the ketone to the carboxylic acid using KMnO₄ or CrO₃.

-

Isomerization : Acid-catalyzed rearrangement to achieve the conjugated diene system.

This method is advantageous for large-scale production due to the commercial availability of hex-5-en-2-one. However, it requires stringent control of oxidation conditions to avoid over-oxidation to dicarboxylic acids.

Industrial-Scale Considerations

Q & A

Basic: What are the common synthetic routes for preparing 3-Methylhepta-2,6-dienoic acid, and how is structural confirmation achieved?

3-Methylhepta-2,6-dienoic acid is synthesized via acylation reactions using derivatives like hex-5-en-2-one as starting materials. For instance, commercial hex-5-en-2-one (2.0 g, 20.4 mmol) undergoes a multi-step reaction to yield the target acid with 77% efficiency. Structural confirmation employs ¹H NMR and ¹³C NMR spectroscopy. Key spectral markers include δ 2.17 (s, 3H, methyl group) and 5.70–5.78 ppm (m, 2H, conjugated diene protons), corroborated by carbon shifts at δ 172.5 ppm (carboxylic acid C=O) .

Basic: What analytical techniques are critical for assessing the purity of 3-Methylhepta-2,6-dienoic acid?

High-Performance Liquid Chromatography (HPLC) is standard for purity assessment, with thresholds ≥95% for research-grade material. Thin-Layer Chromatography (TLC) using petroleum ether/ethyl acetate (3:2) can monitor reaction progress (e.g., Rf = 0.50 for intermediates). Infrared Spectroscopy (IR) identifies functional groups, such as C=O stretches near 1693–1700 cm⁻¹ .

Advanced: How can researchers resolve contradictions in NMR data when characterizing diastereomers of 3-Methylhepta-2,6-dienoic acid derivatives?

Diastereomers may exhibit overlapping signals in ¹H NMR due to similar chemical environments. Strategies include:

- Variable Temperature NMR : Reduces signal broadening caused by dynamic equilibria.

- 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns stereochemistry.

- Chiral Derivatization : Converts enantiomers into diastereomers for distinct splitting patterns.

For example, in a study of imidazolinone derivatives, ¹H NMR at 400 MHz resolved diastereotopic protons in CDCl₃, with coupling constants (J = 15.5 Hz) confirming trans-configuration .

Advanced: What methodological challenges arise in optimizing yields for acylation reactions involving 3-Methylhepta-2,6-dienoic acid?

Yield variability (e.g., 63% vs. 82% in similar reactions) often stems from:

- Steric Hindrance : Bulky substituents reduce nucleophile accessibility.

- Reagent Stoichiometry : Excess acyl chloride improves conversion but risks side reactions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may destabilize intermediates.

Optimization requires iterative Design of Experiments (DoE) to balance temperature, solvent, and catalyst (e.g., DMAP). Evidence from imidazolinone syntheses highlights ethyl acetate/petroleum ether gradients as critical for isolating pure products .

Advanced: How does 3-Methylhepta-2,6-dienoic acid compare structurally and functionally to geranic acid (3,7-dimethylocta-2,6-dienoic acid)?

Geranic acid (C₁₀H₁₆O₂) shares a conjugated diene-carboxylic acid backbone but has an additional methyl group. This structural difference impacts:

- Bioactivity : Geranic acid is a known aroma compound in fermentation, while 3-Methylhepta-2,6-dienoic acid may serve as a synthetic precursor.

- Spectroscopy : Geranic acid’s ¹H NMR shows δ 1.04 (s, 6H, geminal methyl groups) and δ 5.79 ppm (dt, J = 10.9, 17.2 Hz, diene protons), distinct from the simpler splitting patterns of 3-Methylhepta-2,6-dienoic acid .

Basic: What are the recommended storage conditions for 3-Methylhepta-2,6-dienoic acid to ensure stability?

Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the diene moiety. Avoid prolonged exposure to light, as UV radiation can induce [4+2] cycloaddition or isomerization. Stability tests using accelerated degradation studies (40°C/75% RH for 6 months) confirm no significant decomposition when sealed in amber glass .

Advanced: How can computational methods aid in predicting the reactivity of 3-Methylhepta-2,6-dienoic acid in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. The HOMO of the diene interacts with the LUMO of dienophiles (e.g., maleic anhydride), favoring endo transition states. Experimental validation via X-ray crystallography of adducts confirms computational predictions .

Basic: What safety precautions are essential when handling 3-Methylhepta-2,6-dienoic acid?

Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory and skin irritation. SDS data recommend neutralization protocols for spills (e.g., sodium bicarbonate for acid quenching). Acute toxicity studies (LD₅₀ > 2000 mg/kg in rats) classify it as low-risk, but chronic exposure effects remain unstudied .

Advanced: What strategies mitigate byproduct formation during esterification of 3-Methylhepta-2,6-dienoic acid?

Byproducts like Michael adducts arise from conjugate additions. Mitigation includes:

- Low-Temperature Reactions : Slow nucleophile addition at –20°C minimizes side reactions.

- Catalyst Choice : Steglich esterification (DCC/DMAP) outperforms acid catalysis in selectivity.

- In Situ IR Monitoring : Tracks carbonyl consumption (1697 → 1740 cm⁻¹ for ester formation) .

Advanced: How can isotopic labeling (e.g., ¹³C) elucidate the metabolic fate of 3-Methylhepta-2,6-dienoic acid in biological systems?

¹³C-Labeled analogs synthesized via carboxylation of ¹³C-enriched precursors enable tracking via LC-MS/MS . Applications include studying β-oxidation pathways or incorporation into lipid membranes. Preliminary data on related acids (e.g., geranic acid) show rapid catabolism in hepatic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.